molecular formula C6H6BrClN2O2 B13131293 Ethyl 4-bromo-5-chloro-1H-pyrazole-3-carboxylate

Ethyl 4-bromo-5-chloro-1H-pyrazole-3-carboxylate

Cat. No.: B13131293
M. Wt: 253.48 g/mol
InChI Key: PDSGMDHGJGRROV-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-5-chloro-1H-pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, is characterized by the presence of bromine and chlorine substituents on the pyrazole ring, which can significantly influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-bromo-5-chloro-1H-pyrazole-3-carboxylate typically involves the reaction of ethyl 3-oxobutanoate with hydrazine hydrate to form the pyrazole ring. The bromine and chlorine substituents are then introduced through halogenation reactions. Common reagents used in these reactions include bromine and chlorine gas or their respective halogenating agents. The reaction conditions often involve refluxing the reactants in an appropriate solvent such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-5-chloro-1H-pyrazole-3-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-pyrazole derivatives, while oxidation reactions can produce pyrazole-3-carboxylic acid .

Scientific Research Applications

Ethyl 4-bromo-5-chloro-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-5-chloro-1H-pyrazole-3-carboxylate is largely dependent on its interaction with specific molecular targets. The presence of bromine and chlorine substituents can enhance its binding affinity to certain enzymes or receptors. The compound may act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. Detailed studies on its mechanism of action are essential to fully understand its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-bromo-1H-pyrazole-3-carboxylate
  • Ethyl 5-chloro-1H-pyrazole-3-carboxylate
  • 4-Bromo-5-chloro-1H-pyrazole-3-carboxylic acid

Uniqueness

Ethyl 4-bromo-5-chloro-1H-pyrazole-3-carboxylate is unique due to the simultaneous presence of both bromine and chlorine substituents on the pyrazole ring. This dual substitution can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C6H6BrClN2O2

Molecular Weight

253.48 g/mol

IUPAC Name

ethyl 4-bromo-5-chloro-1H-pyrazole-3-carboxylate

InChI

InChI=1S/C6H6BrClN2O2/c1-2-12-6(11)4-3(7)5(8)10-9-4/h2H2,1H3,(H,9,10)

InChI Key

PDSGMDHGJGRROV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NNC(=C1Br)Cl

Origin of Product

United States

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